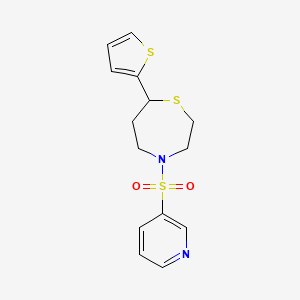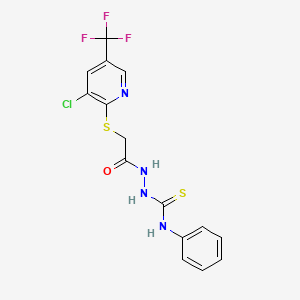![molecular formula C25H24N4O2 B2956891 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923178-42-1](/img/structure/B2956891.png)
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Studies
Synthesis of Pyridine and Fused Pyridine Derivatives : Studies like the one conducted by Al-Issa (2012) have shown the synthesis of various pyridine derivatives, including isoquinoline and pyrazolo-pyridine derivatives, which are structurally related to the compound . These syntheses are vital for understanding the compound's chemical behavior and potential applications (Al-Issa, 2012).
Structural Analysis of Similar Compounds : Research like that by Khan et al. (2010) on structurally similar molecules, such as 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, provides insights into the molecular conformation and interactions of related compounds, which is essential for understanding the physical and chemical properties of the compound of interest (Khan et al., 2010).
Chemical Properties and Reactions
Fischer Indole Synthesis Studies : The study by Benincori et al. (1991) on the Fischer indole synthesis involving cyclic phenylhydrazones, closely related to pyrazolo and tetrahydroquinoline derivatives, provides significant insights into the chemical reactions and properties of these compounds (Benincori et al., 1991).
Photophysical Properties of Complexes : Research like that by Lin et al. (1992) explores the photophysical properties of bimetallic complexes, including those with pyridine and pyrazine structures. This research is relevant for understanding the photophysical behavior of the compound (Lin et al., 1992).
Biomedical Research
Anticonvulsant Properties : The work by Paronikyan et al. (2004) on pyrazolo and isoquinoline derivatives, which are structurally related to the compound , demonstrates anticonvulsant properties, indicating potential biomedical applications (Paronikyan et al., 2004).
Luminescence in Organic Compounds : Studies like those conducted by Su and Zheng (2018) on the photoluminescence and electroluminescence of organic iridium(III) complexes with pyrazole pyridine derivatives showcase the potential applications of the compound in organic light-emitting diodes (OLEDs) and other luminescent technologies (Su & Zheng, 2018).
Chemical Synthesis and Catalysis
Synthesis of Piperidinyl Tetrahydroisoquinolines : The synthesis and characterization of piperidinyl tetrahydroisoquinolines, as described by Zaki et al. (2021), are relevant for the synthesis pathways and potential catalytic applications of the compound (Zaki et al., 2021).
Multicomponent Synthesis Applications : The one-pot three-component synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, as researched by Maleki (2014), provides insight into efficient synthesis methods that could be applicable to the compound (Maleki, 2014).
特性
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-14-27-16-20(24(30)28-15-8-10-18-9-6-7-13-22(18)28)23-21(17-27)25(31)29(26-23)19-11-4-3-5-12-19/h3-7,9,11-13,16-17H,2,8,10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFLTSGSKUTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)




![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)
![N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2956824.png)
![4-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2956825.png)


![1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2956830.png)
